molecular formula C19H13F B13424995 Benz(a)anthracene, 6-fluoro-7-methyl- CAS No. 2541-68-6

Benz(a)anthracene, 6-fluoro-7-methyl-

Cat. No.: B13424995
CAS No.: 2541-68-6
M. Wt: 260.3 g/mol
InChI Key: YTMJGWZZUJCJPE-UHFFFAOYSA-N
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Description

Contextualizing Benz[a]anthracene, 6-Fluoro-7-Methyl- within Polycyclic Aromatic Hydrocarbon Research

Benz(a)anthracene (B33201), 6-fluoro-7-methyl- belongs to a specialized group of synthetic PAHs designed for mechanistic studies. Researchers introduce specific substituents, in this case, a fluorine atom at the 6-position and a methyl group at the 7-position, to probe the electronic and steric factors that influence the metabolic activation and DNA binding of the parent molecule.

The carcinogenicity of many PAHs is initiated by their metabolic conversion to highly reactive diol epoxide metabolites. These metabolites can then form covalent adducts with cellular macromolecules, most importantly DNA, leading to mutations and potentially initiating the process of carcinogenesis. The position and nature of substituents on the benz[a]anthracene skeleton can significantly alter the efficiency and stereochemistry of this metabolic activation pathway.

Historical Perspectives on Fluorine and Methyl Substituent Effects in Benz[a]anthracene Research

Historically, the introduction of methyl and fluoro groups into the benz[a]anthracene structure has been a cornerstone of research aimed at understanding the "bay region" theory of PAH carcinogenesis. This theory posits that diol epoxides with an epoxide ring in a sterically hindered "bay region" of the molecule are particularly potent carcinogens.

Early studies dating back to the mid-20th century systematically explored the carcinogenic activity of various methylated benz[a]anthracenes. It was discovered that the position of the methyl group dramatically influences carcinogenic potency. For instance, 7-methylbenz[a]anthracene (B135024) is a potent carcinogen, while other monomethylated isomers show weaker or no activity. ca.govsemanticscholar.org The highly potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) has been a benchmark compound in this field for decades. ca.gov

The use of fluorine as a substituent has also been a powerful tool in mechanistic studies. Due to its high electronegativity and small size, a fluorine atom can significantly alter the electronic properties of the aromatic system without introducing large steric bulk. This allows researchers to investigate the role of electronic effects on metabolic activation. Studies have shown that fluorine substitution can either enhance or diminish the carcinogenic activity of PAHs, depending on its position. ca.govnih.gov For example, the presence of a fluorine atom can influence the formation of the critical diol epoxide precursors. nih.gov

The synthesis of compounds like Benz(a)anthracene, 6-fluoro-7-methyl- allows for a direct comparison of the interplay between a methyl group, known to often enhance carcinogenicity, and a fluorine atom, which can modulate electronic properties. acs.org Computational studies have further illuminated these relationships, suggesting that a bay-region methyl group can induce structural distortions that favor the formation of reactive carbocations from epoxide precursors. Conversely, fluorine substitution can either stabilize or destabilize these carbocations depending on its location within the molecule.

Detailed Research Findings

While specific experimental data for the carcinogenicity of Benz(a)anthracene, 6-fluoro-7-methyl- is not extensively available in the public domain, a wealth of information on closely related compounds provides a strong basis for understanding its likely biological activity. The following tables summarize key findings from research on methylated and fluorinated benz[a]anthracene derivatives.

Carcinogenicity of Selected Benz[a]anthracene Derivatives

CompoundCarcinogenic ActivityReference
Benz[a]anthraceneWeakly carcinogenic epa.gov
7-Methylbenz[a]anthracenePotent carcinogen ca.govsemanticscholar.org
12-Methylbenz[a]anthraceneModerately carcinogenic ca.gov
7,12-Dimethylbenz[a]anthracene (DMBA)Very potent carcinogen ca.gov
5-Fluoro-7,12-dimethylbenz[a]anthracene (B12840892)Active carcinogen acs.org

The metabolic activation of benz[a]anthracene and its derivatives proceeds through a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes, to form various metabolites. The profile of these metabolites can provide insights into the carcinogenic potential of a given compound.

Metabolic Profile of 7-Methylbenz[a]anthracene

MetaboliteSignificanceReference
trans-3,4-DihydrodiolPrecursor to the ultimate carcinogenic bay-region diol epoxide nih.govnih.gov
trans-5,6-DihydrodiolK-region dihydrodiol, generally less carcinogenic nih.govnih.gov
trans-8,9-DihydrodiolMetabolite formed away from the bay region nih.govnih.gov
7-Hydroxymethylbenz[a]anthraceneProduct of methyl group oxidation nih.gov

The ultimate carcinogenic activity of these compounds is realized through the formation of covalent DNA adducts. The type and quantity of these adducts are critical determinants of the mutagenic and carcinogenic outcome.

DNA Adducts of 7-Methylbenz[a]anthracene

DNA AdductFormation PathwayReference
anti-Diol epoxide-deoxyguanosineReaction of the anti-bay-region diol epoxide with guanine (B1146940) residues in DNA nih.gov
syn-Diol epoxide-deoxyguanosineReaction of the syn-bay-region diol epoxide with guanine residues in DNA nih.gov
anti-Diol epoxide-deoxyadenosineReaction of the anti-bay-region diol epoxide with adenine (B156593) residues in DNA nih.gov
syn-Diol epoxide-deoxyadenosineReaction of the syn-bay-region diol epoxide with adenine residues in DNA nih.gov

The study of Benz(a)anthracene, 6-fluoro-7-methyl- and its analogs continues to be an active area of research. By systematically modifying the structure of these molecules and observing the resulting changes in their biological activities, scientists can piece together the complex puzzle of chemical carcinogenesis, ultimately informing risk assessment and the development of strategies to mitigate the harmful effects of these environmental pollutants.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2541-68-6

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

6-fluoro-7-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13F/c1-12-15-8-4-2-6-13(15)10-17-16-9-5-3-7-14(16)11-18(20)19(12)17/h2-11H,1H3

InChI Key

YTMJGWZZUJCJPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=CC=CC=C13)C4=CC=CC=C4C=C2F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Fluorinated and Methylated Benz a Anthracenes

Approaches to the Synthesis of Benz[a]anthracene, 6-Fluoro-7-Methyl-

The construction of the core tetracyclic benz[a]anthracene structure has historically relied on several classical organic reactions. These methods, though sometimes lacking in efficiency or regioselectivity compared to modern techniques, are foundational in PAH chemistry.

Friedel-Crafts Reaction: This is one of the most versatile methods for forming the benz[a]anthracene skeleton. beilstein-journals.orgsemanticscholar.org A common approach involves the acylation of a naphthalene derivative with phthalic anhydride or a substituted succinic anhydride, followed by intramolecular cyclization. For instance, the reaction can be initiated by the Lewis acid-catalyzed acylation of an appropriate naphthalene substrate, with subsequent cyclization steps, reduction, and aromatization to yield the final tetracyclic product. The regioselectivity can be influenced by the substituents present on the starting materials. semanticscholar.orgrsc.org

Diels-Alder Reaction: The [4+2] cycloaddition, or Diels-Alder reaction, offers another pathway. This can involve the reaction of a substituted naphthoquinone (acting as the dienophile) with a suitable diene, followed by aromatization. While anthracene (B1667546) itself typically undergoes Diels-Alder reactions at the central 9,10-positions, specific substitution patterns can direct reactivity to the terminal rings, providing a route to more complex fused systems.

Elbs Reaction: The Elbs reaction, a pyrolysis method that involves the cyclization and dehydration of an ortho-methyl- or methylene-substituted diaryl ketone, is a classical, albeit often harsh, method for forming polycyclic aromatic systems.

Modern synthetic organic chemistry has introduced a range of more efficient and selective methods for the synthesis of complex PAHs. nih.gov These strategies often rely on transition-metal catalysis and offer superior control over the placement of substituents.

Palladium-Catalyzed Cross-Coupling and C-H Activation: Techniques such as the Suzuki-Miyaura coupling and palladium-catalyzed C-H activation/bis-cyclization reactions are powerful tools for constructing benz[a]anthracene derivatives. beilstein-journals.orgnih.gov For example, a highly regioselective route can involve the palladium-catalyzed tandem C–H activation/bis-cyclization of propargylic carbonates with terminal alkynes. nih.gov

Ring-Closing Metathesis (RCM): A multi-step strategy employing Suzuki-Miyaura coupling followed by isomerization and ring-closing metathesis has been reported for the synthesis of the benzo[a]anthracene skeleton of angucycline derivatives. nih.gov

Annulation Reactions: Novel annulation methods, including Diels-Alder reactions with proaromatic butadiene precursors followed by oxidative aromatization, allow for the regiospecific synthesis of complex PAHs like dibenz[a,j]anthracenes. acs.org

Table 1: Comparison of Synthetic Methodologies for Benz[a]anthracene Frameworks

Method TypeSpecific Reaction ExampleAdvantagesDisadvantages
Classical Friedel-Crafts Acylation/CyclizationWell-established; uses readily available starting materials.Often requires harsh conditions (strong acids, high temp); can lead to mixtures of isomers.
Classical Diels-Alder ReactionHigh atom economy; concerted mechanism allows for stereochemical control.Reactivity and regioselectivity can be difficult to control on complex aromatic systems.
Contemporary Pd-Catalyzed C-H ActivationHigh efficiency and regioselectivity; milder reaction conditions.Requires specialized catalysts and precursors; may have functional group compatibility issues.
Contemporary Suzuki-Miyaura Coupling / RCMModular approach allows for building complex structures from simpler fragments.Multi-step process; requires synthesis of boronic acid/ester precursors.

Targeted Chemical Modifications and Analog Generation in Benz[a]anthracene Series

The synthesis of specific analogs of benz[a]anthracene, such as 6-fluoro-7-methylbenz[a]anthracene, is driven by the need to understand how subtle changes in molecular structure affect the compound's properties, particularly its metabolic fate and biological activity.

The introduction of substituents at various positions on the benz[a]anthracene ring system is a key strategy for probing structure-activity relationships. Methyl and fluoro groups are particularly useful for these studies. The methyl group in 7-methylbenz[a]anthracene (B135024), for example, significantly influences its carcinogenic activity, making it one of the most potent monomethylated benz[a]anthracenes. ca.gov

Fluorine substitution is also a critical tool. Due to its small size and high electronegativity, a fluorine atom can profoundly alter the electronic environment of the aromatic system without introducing significant steric bulk. This modification can block or alter sites of metabolic oxidation. Studies on fluoro derivatives of methylbenz[a]anthracenes have been instrumental in evaluating the role of specific regions of the molecule, such as the "K-region," in its carcinogenic activity. ca.gov The metabolic activation of benz[a]anthracene is believed to proceed through the formation of diol-epoxides. nih.gov The positions of methyl and fluoro substituents can either enhance or inhibit the formation of these reactive intermediates, thereby modulating the compound's biological effects.

Table 2: Key Substituted Benz[a]anthracene Derivatives in SAR Studies

CompoundKey Substituent(s)Significance in Structure-Reactivity Studies
7-Methylbenz[a]anthracene7-CH₃Potent monomethylated carcinogen; used as a benchmark for SAR studies. ca.gov
7-Fluorobenz[a]anthracene7-FUsed to probe the electronic effects at the 7-position on metabolic activation. acs.org
7,12-Dimethylbenz[a]anthracene (B13559)7-CH₃, 12-CH₃A potent carcinogen whose metabolic activation pathways are extensively studied.
Fluoro-derivatives of 10-methyl-1,2-benzanthraceneF at various positionsSynthesized to investigate the role of specific molecular regions in carcinogenicity. ca.gov

Deuterium labeling is a powerful technique for elucidating reaction mechanisms, particularly in the study of metabolic pathways. By replacing a hydrogen atom with a deuterium atom at a specific site on the benz[a]anthracene molecule, researchers can probe the kinetic isotope effect (KIE) of metabolic reactions. gatech.eduuniv-amu.fr

The oxidation of PAHs by cytochrome P450 enzymes is a critical step in their metabolic activation. acs.org If the breaking of a C-H bond is the rate-determining step in this process, replacing the hydrogen with the heavier deuterium isotope (a C-D bond) will slow down the reaction. Observing a significant KIE (a reaction rate for the deuterated compound that is slower than the non-deuterated one) provides strong evidence that the specific C-H bond is involved in the rate-limiting step of metabolism. univ-amu.frrsc.org

In the context of 6-fluoro-7-methylbenz[a]anthracene, deuteration at various positions—such as the methyl group or specific aromatic carbons—could be used to pinpoint the exact sites of initial enzymatic attack. This information is crucial for understanding how the compound is converted into potentially reactive metabolites like diol epoxides and for mapping its complete metabolic profile. nih.gov While specific studies on deuterated 6-fluoro-7-methylbenz[a]anthracene are not prominent, the methodology is a standard and indispensable tool in the mechanistic toxicology of PAHs. google.comcdnsciencepub.com

Metabolic Activation Pathways of Benz a Anthracene, 6 Fluoro 7 Methyl

Enzymatic Biotransformation Processes in Substituted Benz[a]anthracenes

The biotransformation of substituted benz[a]anthracenes is a critical prerequisite for their carcinogenic effects. This process is initiated by phase I metabolizing enzymes, which introduce functional groups into the PAH structure, increasing their water solubility and facilitating excretion, but also leading to the formation of reactive intermediates.

Cytochrome P450-Mediated Oxidation Pathways

The initial and rate-limiting step in the metabolic activation of many PAHs is oxidation by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These monooxygenases catalyze the introduction of an oxygen atom into the aromatic ring, forming highly reactive arene oxide intermediates. wikipedia.org For substituted benz[a]anthracenes like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), specific CYP isozymes, such as members of the CYP1A, CYP1B, and CYP2C families, are involved in this initial oxidation at various positions on the aromatic structure. nih.gov

While direct evidence for 6-fluoro-7-methyl-benz[a]anthracene is scarce, it is expected that CYP enzymes would catalyze the initial epoxidation of its aromatic rings. The presence and position of the fluorine atom, a strong electron-withdrawing group, may influence the regioselectivity of CYP-mediated oxidation. Studies on other fluorinated aromatic compounds have shown that P450 enzymes can facilitate oxidative defluorination, although this is often a minor pathway compared to oxidation at other sites on the ring. manchester.ac.ukresearchgate.net The primary role of CYPs in this context is the formation of arene oxides, which are precursors to dihydrodiols.

Dihydrodiol Formation and Stereoselective Metabolism

Following the formation of arene oxides by CYPs, the enzyme epoxide hydrolase catalyzes the hydration of these intermediates to form trans-dihydrodiols. wikipedia.org This step is crucial as it sets the stage for subsequent metabolic activation. The metabolism of the parent compound, 7-MBA, by rat liver microsomes is stereoselective, producing five main optically active dihydrodiols. nih.gov

The major dihydrodiol enantiomers of 7-MBA have been identified with specific absolute configurations, including 1R,2R-, 3R,4R-, and 10R,11R-configurations. nih.gov The trans-5,6- and trans-8,9-dihydrodiols are the most abundant metabolites of 7-MBA. nih.gov It is highly probable that 6-fluoro-7-methyl-benz[a]anthracene undergoes similar enzymatic processing to yield a series of trans-dihydrodiols. The fluorine substituent at the 6-position could potentially influence the rate and regioselectivity of dihydrodiol formation.

Table 1: Dihydrodiol Metabolites Identified from 7-Methylbenz[a]anthracene (B135024) (7-MBA) Metabolism. nih.govnih.govnih.gov
MetabolitePosition of DihydrodiolPredominant Absolute ConfigurationRelative Abundance
7-MBA-trans-1,2-dihydrodiol1,21R,2RMetabolite
7-MBA-trans-3,4-dihydrodiol3,43R,4RMetabolite
7-MBA-trans-5,6-dihydrodiol5,65R,6RMajor Metabolite
7-MBA-trans-8,9-dihydrodiol8,98R,9RMajor Metabolite
7-MBA-trans-10,11-dihydrodiol10,1110R,11RMetabolite

Role of Aldo-Keto Reductases in o-Quinone Pathway Contributions

A second major pathway for the metabolic activation of PAHs involves the aldo-keto reductase (AKR) superfamily of enzymes. acs.orgfrontiersin.org This pathway diverts PAH trans-dihydrodiols, such as the benz[a]anthracene-3,4-dihydrodiol, away from the diol-epoxide route. pnas.org AKRs catalyze the NAD(P)+-dependent oxidation of dihydrodiols to produce unstable ketols, which then spontaneously rearrange to form catechols. pnas.org

These catechols can undergo autoxidation through a two-step, one-electron oxidation process to yield highly reactive and redox-active o-quinones. pnas.org This pathway, which contributes significantly to the genotoxicity of PAHs, results in the formation of electrophilic metabolites that can form DNA adducts and generate reactive oxygen species (ROS). acs.orgfrontiersin.org Human AKR isoforms, including AKR1A1 and members of the AKR1C family (AKR1C1-AKR1C4), are known to catalyze the oxidation of various PAH trans-dihydrodiols. acs.org It is therefore anticipated that dihydrodiol metabolites of 6-fluoro-7-methyl-benz[a]anthracene are also potential substrates for these enzymes, leading to the formation of the corresponding o-quinones.

Identification and Characterization of Key Metabolites

The metabolic pathways described above lead to the formation of key ultimate carcinogenic metabolites: diol-epoxides and quinones. The characterization of these metabolites is essential for understanding the mechanisms of PAH-induced carcinogenesis.

Diol-Epoxide Formation and Isomerism (e.g., anti- and syn-diol epoxides)

The "bay-region" diol-epoxide theory is a cornerstone of PAH carcinogenesis. This theory posits that the ultimate carcinogenic metabolites of many PAHs are diol-epoxides in which the epoxide ring forms part of a sterically hindered bay-region of the hydrocarbon. For 7-MBA, the proximate carcinogen is the trans-3,4-dihydrodiol, which is further oxidized by CYP enzymes to form the ultimate carcinogen, a 3,4-diol-1,2-epoxide. nih.govnih.gov

This final epoxidation step can result in two diastereomers, known as syn- and anti-diol epoxides, depending on the stereochemistry of the epoxide oxygen relative to the benzylic hydroxyl group. aacrjournals.org

anti-diol epoxide : The epoxide oxygen is on the opposite side (trans) of the ring from the benzylic hydroxyl group.

syn-diol epoxide : The epoxide oxygen is on the same side (cis) of the ring as the benzylic hydroxyl group.

Both syn- and anti-diol epoxides have been shown to contribute to the binding of DMBA to DNA. nih.gov Studies on the bay-region diol-epoxides of benz[a]anthracene have demonstrated high stereoselectivity in their tumorigenic activity, with the (+)-diol-epoxide-2 isomer, which has an [R,S,S,R] absolute configuration, being the most potent. nih.govdocumentsdelivered.com This specific isomer is an anti-diol epoxide. It is expected that the metabolic activation of 6-fluoro-7-methyl-benz[a]anthracene would also proceed through the formation of analogous syn- and anti-bay-region diol-epoxides.

Table 2: Characteristics of Bay-Region Diol-Epoxide Isomers of Benz[a]anthracene. aacrjournals.orgnih.govnih.gov
Isomer TypeRelative StereochemistryBiological Significance
anti-Diol EpoxideEpoxide oxygen is trans to the benzylic hydroxyl group.The (+)-anti-isomer with [R,S,S,R] configuration is highly tumorigenic. nih.gov Forms adducts with DNA. aacrjournals.org
syn-Diol EpoxideEpoxide oxygen is cis to the benzylic hydroxyl group.Contributes to DNA binding and can constitute a significant portion of total adducts at high doses of DMBA. aacrjournals.orgnih.gov

Quinone Metabolites and Associated Redox Cycling

The AKR-mediated pathway results in the formation of PAH o-quinones, such as benz[a]anthracene-3,4-dione. nih.gov These quinones are electrophilic Michael acceptors that can form covalent adducts with cellular nucleophiles, including DNA. acs.org However, a significant component of their toxicity stems from their ability to undergo redox cycling.

Mechanistic Implications of Substituent Effects on Metabolic Flux

The metabolism of benz[a]anthracenes is primarily initiated by cytochrome P450 (CYP) enzymes, which introduce epoxide groups across the double bonds of the aromatic system. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. Further oxidation of these dihydrodiols by CYP enzymes can lead to the formation of highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites capable of forming adducts with DNA. The position and nature of substituents can profoundly influence the regioselectivity and stereoselectivity of these enzymatic reactions.

A fluorine substituent at the 6-position is situated near the "K-region" (the 5,6-bond) of benz[a]anthracene. Fluorine is a highly electronegative atom, which can influence the electron density of the aromatic system, potentially affecting the sites of initial oxidation by CYP enzymes. Studies on 6-fluorobenzo(a)pyrene (B1211091) have shown that the fluorine substituent can alter the conformation of the dihydrodiol metabolites. For instance, the presence of a proximate fluorine atom can favor a pseudodiaxial conformation of the hydroxyl groups in the dihydrodiol, in contrast to the pseudo-diequatorial conformation typically observed in the unsubstituted parent compound. This conformational change can, in turn, affect the subsequent metabolism of the dihydrodiol to the ultimate carcinogenic bay-region diol epoxides. It has been observed that such conformational alterations can lead to weaker mutagenic activity of the resulting fluorinated diol epoxides compared to their non-fluorinated counterparts.

The methyl group at position 7 of the benz[a]anthracene ring system plays a crucial role in its metabolic activation. The carcinogen 7-methylbenz[a]anthracene (7-MBA) is known to be metabolically activated to a bay-region diol epoxide, specifically the trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide. nih.gov This pathway involves the initial formation of various dihydrodiols, with the 3,4-dihydrodiol being the precursor to the ultimate carcinogen.

In addition to the ring oxidation pathways, the methyl group itself is a site for metabolic attack. Enzymatic hydroxylation of the methyl group can occur, leading to the formation of 7-hydroxymethylbenz[a]anthracene. nih.gov This metabolite can undergo further metabolism, including the formation of dihydrodiols. nih.gov

Furthermore, the presence of a methyl group in the meso-anthracenic or L-region, such as at position 7, introduces the potential for bioalkylation. Studies have shown that 7-MBA can undergo a bioalkylation substitution reaction in the presence of S-adenosyl-L-methionine, catalyzed by a cytosolic S-adenosyl-L-methionine-dependent methyltransferase, to form the more potent carcinogen 7,12-dimethylbenz[a]anthracene. nih.gov This reaction requires enzymatic activation of the L-region methyl groups. nih.gov

The metabolic profile of 6-fluoro-7-methyl-benz[a]anthracene can be contextualized by comparing it to the metabolism of unsubstituted benz[a]anthracene and other substituted derivatives. Unsubstituted benz[a]anthracene is a weak carcinogen that can also be activated via a bay-region diol epoxide, although this process is less efficient than for its more potent methylated derivatives.

In the case of 7-methylbenz[a]anthracene, metabolism by rat liver microsomes yields five optically active dihydrodiols as the predominant metabolites. nih.gov The principal dihydrodiols identified are the 8,9- and 5,6-derivatives. nih.gov In contrast, for 7-ethylbenz[a]anthracene, the 8,9- and 1,2-diols are predominant, with the 5,6-diol being a minor product. nih.gov This suggests that the size of the alkyl group at position 7 can influence the regioselectivity of metabolism. nih.gov

Fluorine substitution at other positions of the benz[a]anthracene ring system has been shown to significantly alter metabolism and biological activity. For example, a fluorine atom at the 2-position of 7,12-dimethylbenz[a]anthracene (DMBA) appears to block or greatly reduce metabolism in the A-ring, which is where the bay-region diol epoxide is formed. nih.gov This inhibition of A-ring metabolism correlates with a loss of carcinogenic activity. nih.gov Conversely, a fluorine substituent at the 5-position of DMBA also results in a weakly carcinogenic analog, which binds to DNA to a lesser extent than the parent compound, despite being metabolized at a similar rate.

The table below summarizes the key metabolic pathways for several benz[a]anthracene derivatives, providing a basis for predicting the metabolism of 6-fluoro-7-methyl-benz[a]anthracene.

CompoundPrimary Metabolic PathwaysKey MetabolitesBioalkylation Potential
Benz[a]anthracene Dihydrodiol formation, leading to a bay-region diol epoxide.trans-3,4-dihydrodiol, trans-8,9-dihydrodiolCan undergo bioalkylation to form methylated derivatives. nih.govnih.gov
7-Methylbenz[a]anthracene (7-MBA) Dihydrodiol formation, bay-region diol epoxide formation, methyl hydroxylation.trans-3,4-dihydrodiol, trans-8,9-dihydrodiol, trans-5,6-dihydrodiol, 7-hydroxymethylbenz[a]anthracene. nih.govCan be methylated to form 7,12-dimethylbenz[a]anthracene. nih.gov
7-Ethylbenz[a]anthracene (7-EBA) Dihydrodiol formation.trans-8,9-dihydrodiol, trans-1,2-dihydrodiol. nih.govNot reported.
2-Fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA) D-ring oxidation, reduced A-ring metabolism.8,9-dihydrodiol. nih.govNot reported.
6-Fluoro-7-methyl-benz[a]anthracene (Predicted) Dihydrodiol formation (potentially altered conformation), bay-region diol epoxide formation, methyl hydroxylation.Predicted to form various dihydrodiols and 7-hydroxymethyl derivative.Potentially retains bioalkylation capacity of the 7-methyl group.

Molecular Interactions and Dna Adduct Formation by Benz a Anthracene, 6 Fluoro 7 Methyl Reactive Metabolites

Covalent Adduct Formation with Deoxyribonucleic Acid (DNA)

The metabolic transformation of 7-methylbenz[a]anthracene (B135024) (7-MBA) and its derivatives leads to the formation of highly reactive electrophiles that readily attack the nucleophilic centers in DNA. Studies on 7-MBA and its 9- and 10-fluoro derivatives confirm the formation of covalent adducts with DNA both in vitro and in vivo. nih.govnih.gov The extent of this covalent binding is a crucial factor in determining the carcinogenic potential of the compound. nih.gov

Research on the parent compound 7-MBA and its fluoro-derivatives has led to the identification of several distinct DNA adducts. These are primarily formed through the reaction of the ultimate carcinogenic metabolites with the purine (B94841) bases, deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). nih.govnih.gov

Studies involving the in vitro reaction of the bay-region anti-diol epoxides of 7-MBA and its 9- and 10-fluoro derivatives with calf thymus DNA revealed similar DNA adduct profiles for all three compounds. nih.gov Analysis using techniques such as ³²P-postlabeling coupled with high-performance liquid chromatography (HPLC) has shown that these profiles typically consist of two deoxyguanosine adducts and two deoxyadenosine adducts. nih.gov

For 7-MBA itself, detailed analysis in mouse epidermis has identified adducts derived from both the anti- and syn-bay-region diol-epoxides (see section 5.2.1). The major DNA adduct formed in vivo has been tentatively identified as (+)-anti-7-MBADE-trans-N²-dGuo, which results from the binding of the diol epoxide to the exocyclic amino group of guanine (B1146940). nih.govoup.com Minor adducts, including a dGuo adduct and a dAdo adduct from the syn-diol-epoxide, have also been detected. nih.gov The preference for reaction with dGuo over dAdo has been noted for the anti-diol epoxide of 7-MBA. oup.com

Parent CompoundAdduct TypeStructural IdentificationRelative Abundance
7-Methylbenz[a]anthracene (7-MBA)Deoxyguanosine (dGuo)(+) anti-7-MBADE-trans-N²-dGuoMajor
7-Methylbenz[a]anthracene (7-MBA)Deoxyguanosine (dGuo)syn-7-MBADE-dGuoMinor
7-Methylbenz[a]anthracene (7-MBA)Deoxyadenosine (dAdo)syn-7-MBADE-dAdoMinor
7-Methylbenz[a]anthracene (7-MBA)Deoxyadenosine (dAdo)anti- or syn-7-MBADE-dAdoMinor
9- & 10-Fluoro-7-methylbenz[a]anthraceneDeoxyguanosine (dGuo)Two distinct adducts-
9- & 10-Fluoro-7-methylbenz[a]anthraceneDeoxyadenosine (dAdo)Two distinct adducts-

PAH-DNA adducts can be broadly categorized into two types: stable and depurinating. researchgate.net

Stable Adducts: These are formed when the reactive metabolite of a PAH covalently binds to a site on a DNA base, typically an exocyclic amino group (e.g., the N² of guanine or N⁶ of adenine), that does not destabilize the N-glycosidic bond connecting the base to the deoxyribose sugar. researchgate.net These adducts remain in the DNA strand unless they are removed by cellular DNA repair mechanisms. The major (+)-anti-7-MBADE-trans-N²-dGuo adduct is an example of a stable adduct. nih.gov

Depurinating Adducts: These adducts result from the carcinogen binding to sites on the purine bases, such as the N-7 or C-8 positions of guanine or the N-3 or N-7 positions of adenine (B156593). researchgate.netnih.gov This binding weakens the N-glycosidic bond, leading to the spontaneous cleavage of the bond and the release of the adducted base from the DNA backbone. This process leaves behind an apurinic (AP) site, which is a non-coding lesion that can lead to mutations if not properly repaired. researchgate.net While the diol-epoxide pathway of 7-MBA primarily leads to stable adducts, other activation pathways for related PAHs, such as the formation of radical cations, are known to produce significant levels of depurinating adducts. nih.govvu.nl For instance, studies on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that depurinating adducts formed at the N-7 of adenine and guanine can constitute a significant portion of the total adducts. nih.govvu.nl

The specific site of covalent binding on the DNA base is a critical determinant of the adduct's biological consequences. For 7-MBA, the primary site of adduction for the major diol epoxide-derived lesion is the exocyclic N² amino group of guanine. nih.govoup.com This specificity directs the bulky hydrocarbon molecule into a specific orientation within the DNA helix, causing significant structural distortion. The formation of such adducts can interfere with the normal functioning of DNA polymerases during replication, potentially leading to mutations. nih.gov The precise conformation of the adduct within the major or minor groove of the DNA helix influences its recognition by DNA repair enzymes and its mutagenic potential.

Role of Reactive Intermediates in Adduct Chemistry

The formation of DNA adducts by Benz[a]anthracene, 6-fluoro-7-methyl- is dependent on its metabolic conversion to reactive intermediates. The primary pathway studied for 7-MBA and its derivatives is the diol epoxide pathway. nih.govnih.gov

The bay-region diol epoxide theory is the most widely accepted model for the metabolic activation of many carcinogenic PAHs. For 7-MBA, this multi-step process involves:

Epoxidation: Cytochrome P450 enzymes introduce an epoxide across the 3,4-double bond.

Hydration: The resulting epoxide is hydrated by epoxide hydrolase to form a trans-3,4-dihydrodiol. This is a proximate carcinogen. nih.gov

Second Epoxidation: A second epoxidation occurs on the 1,2-double bond, which is adjacent to the bay region of the molecule. This reaction forms the highly reactive and ultimate carcinogen, the 7-methylbenz[a]anthracene-3,4-diol-1,2-epoxide (7-MBADE). nih.govnih.gov

This final epoxidation can result in two diastereomers:

syn-Diol-Epoxide: The epoxide oxygen is on the same side of the ring as the benzylic hydroxyl group.

anti-Diol-Epoxide: The epoxide oxygen is on the opposite side of the ring from the benzylic hydroxyl group.

Both syn- and anti-7-MBADE are reactive and can form DNA adducts, though the anti-isomer is often associated with higher carcinogenic activity. nih.govoup.com These diol epoxides are potent electrophiles that can attack the electron-rich centers in DNA, primarily the N² position of guanine and the N⁶ position of adenine, through an Sₙ1 or Sₙ2 mechanism, leading to the formation of stable covalent adducts. nih.govnih.gov Studies on 9- and 10-fluoro derivatives of 7-MBA suggest that fluorine substitution does not significantly alter the reactivity of the diol epoxide itself but may influence the initial metabolic steps leading to the formation of the dihydrodiol. nih.gov

Another, though less characterized for 7-MBA, metabolic activation pathway for some PAHs involves the formation of ortho-quinones (o-quinones). This pathway typically involves the enzymatic oxidation of PAH trans-dihydrodiols to form catechols, which are then further oxidized to reactive o-quinones.

These o-quinones can damage DNA through two primary mechanisms:

Generation of Reactive Oxygen Species (ROS): They can undergo redox cycling, a process that generates superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. These ROS can induce oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).

Covalent Adduct Formation: As potent electrophiles, o-quinones can also react directly with DNA, particularly with the N-7 and C-8 positions of guanine and the N-3 and N-7 of adenine, forming both stable and depurinating adducts.

While this pathway is significant for other PAHs, the available scientific literature on 7-methylbenz[a]anthracene and its fluoro-derivatives focuses almost exclusively on the diol-epoxide pathway as the principal route to DNA adduction and carcinogenicity. nih.govnih.govoup.com

Radical Cation-DNA Adduction Mechanisms

Beyond the well-established diol epoxide pathway, another significant mechanism for the metabolic activation of methyl-substituted benz[a]anthracenes is one-electron oxidation, which results in the formation of a radical cation. nih.govvu.nl This reactive intermediate can lead to the formation of specific DNA adducts that are distinct from those generated by diol epoxides.

For closely related compounds like 7,12-dimethylbenz[a]anthracene (DMBA), the radical cation pathway is a major contributor to DNA adduction. vu.nl This mechanism involves the enzymatic removal of an electron from the PAH molecule, creating an electrophilic radical cation. In the case of DMBA, this activation allows the 12-methyl group to become a site of attack. The subsequent loss of a proton from the methyl group generates a highly reactive benzylic carbocation. This carbocation then attacks nucleophilic sites on DNA bases, primarily the N-7 positions of guanine and adenine, to form unstable depurinating adducts. vu.nl

Studies on DMBA in rat mammary glands have identified these depurinating adducts, specifically 7-methylbenz[a]anthracene (MBA)-12-CH₂-N7Ade and 7-MBA-12-CH₂-N7Gua, which constituted a significant portion of the total adducts detected. vu.nl While not directly studied for Benz(a)anthracene (B33201), 6-fluoro-7-methyl-, it is plausible that a similar mechanism could occur involving the 7-methyl group, leading to the formation of analogous depurinating adducts. The formation of adducts through electrochemical oxidation, which mimics metabolic one-electron oxidation, serves as a model for this activation pathway. acs.org

Influence of Fluorine and Methyl Substituents on DNA Adduct Profiles and Reactivity

The presence and position of methyl and fluorine substituents on the benz[a]anthracene nucleus profoundly influence the molecule's metabolic activation and subsequent DNA reactivity. The 7-methyl group, as seen in the parent compound 7-methylbenz[a]anthracene (7-MBA), is known to enhance carcinogenic potential compared to the unsubstituted benz[a]anthracene. ca.gov

The introduction of a fluorine atom further modulates this activity, with its effect being highly dependent on its position. Research on 9- and 10-fluoro derivatives of 7-MBA demonstrated that these substitutions did not significantly alter the reactivity of the bay-region diol epoxide, the ultimate carcinogenic metabolite. nih.gov The DNA adduct profiles, composed of deoxyguanosine and deoxyadenosine adducts, were similar to those of the non-fluorinated 7-MBA. nih.gov This suggests that fluorine substitution at these positions does not impact the intrinsic reactivity of the epoxide but may instead influence the rate of its formation from the parent compound. nih.gov

In contrast, fluorine substitution at other positions can dramatically reduce DNA binding. For instance, 5-fluoro-7,12-dimethylbenz[a]anthracene (B12840892) (5F-DMBA) binds to DNA much less extensively (2.8 to 3.0 times less) than the non-fluorinated DMBA, despite similar rates of metabolism. nih.govdocumentsdelivered.com This indicates that the electronic or steric effects of a fluorine atom near the bay region can significantly hinder the reactions leading to DNA adduct formation. The effect of a fluorine atom at the 6-position, adjacent to the K-region, has not been extensively detailed but would be expected to alter the electronic properties of the molecule and potentially influence metabolic pathways.

Stereochemical Aspects of Adduct Formation

The formation of DNA adducts from benz[a]anthracene derivatives is a highly stereospecific process. Metabolic activation of 7-MBA by enzymes like cytochrome P450 leads to the formation of various dihydrodiol metabolites, with the ultimate carcinogen arising from the bay-region 3,4-diol-1,2-epoxide (7-MBADE). nih.gov This diol epoxide exists as two diastereomers: the syn- and anti-isomers, where the epoxide oxygen is on the same or opposite side of the plane as the benzylic hydroxyl group, respectively.

Each diastereomer can exist as a pair of enantiomers. Studies have shown that metabolism of 7-MBA is stereoselective, producing optically active dihydrodiols, with the major enantiomers determined to have 1R,2R-, 3R,4R-, and 10R,11R- absolute configurations. nih.gov The subsequent reaction of these diol epoxides with DNA is also stereospecific. The major DNA adduct identified in mouse epidermis treated with 7-MBA is derived from the reaction of the (+)-anti-7-MBADE diastereomer, which forms a trans bond with the N²-position of deoxyguanosine ((+)-anti-7-MBADE-trans-N²-dGuo). nih.gov Adducts arising from the syn-diol-epoxide are also formed but at lower levels. nih.gov For the 9- and 10-fluoro derivatives of 7-MBA, the resulting DNA adducts were also characterized as trans addition products. nih.gov

Quantitative Analysis of Adduct Levels

The extent of DNA adduct formation is a critical factor in the carcinogenic potency of PAHs. Quantitative analysis reveals significant differences in DNA binding levels among various benz[a]anthracene derivatives, reflecting the influence of methyl and fluoro substituents.

In SENCAR mouse epidermis, topical application of 7-MBA resulted in a total covalent binding level of 0.37 ± 0.07 pmol/mg DNA. nih.gov This level is substantially higher than that of the less carcinogenic dibenz[a,j]anthracene (B1218775) (0.03 pmol/mg DNA) but significantly lower than the potent carcinogen 7,12-dimethylbenz[a]anthracene (6.4 pmol/mg DNA). nih.gov

The position of fluorine substitution has a marked impact on adduct levels. While the introduction of a fluorine atom at the 9- or 10-position of 7-MBA resulted in a similar extent of covalent binding to DNA in vitro compared to the parent compound, substitution at the 5-position in DMBA led to a nearly 3-fold decrease in DNA binding. nih.govnih.gov

The following table summarizes the relative DNA binding levels of several benz[a]anthracene derivatives.

CompoundRelative DNA Binding Level/ActivityReference SystemCitation
7,12-Dimethylbenz[a]anthracene (DMBA)High (6.4 ± 0.01 pmol/mg DNA)SENCAR Mouse Epidermis nih.gov
7-Methylbenz[a]anthracene (7-MBA)Moderate (0.37 ± 0.07 pmol/mg DNA)SENCAR Mouse Epidermis nih.gov
Dibenz[a,j]anthraceneLow (0.03 ± 0.01 pmol/mg DNA)SENCAR Mouse Epidermis nih.gov
5-Fluoro-7,12-dimethylbenz[a]anthracene (5F-DMBA)~3x lower than DMBASyrian Hamster Embryo Cells nih.govdocumentsdelivered.com
9-Fluoro-7-methylbenz[a]anthraceneSimilar to 7-MBACalf Thymus DNA (in vitro) nih.gov
10-Fluoro-7-methylbenz[a]anthraceneSimilar to 7-MBACalf Thymus DNA (in vitro) nih.gov

Spectroscopic and Chromatographic Methodologies in Compound Characterization and Metabolite Analysis

Advanced Chromatographic Techniques for Separation and Purification (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)

Advanced chromatographic techniques are indispensable for the separation and purification of "Benz(a)anthracene, 6-fluoro-7-methyl-" from complex mixtures, as well as for the isolation of its various metabolites. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prominent methods employed for this class of compounds.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis of PAHs and their derivatives due to its high resolution and sensitivity. For compounds like "Benz(a)anthracene, 6-fluoro-7-methyl-", reversed-phase HPLC is commonly utilized. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The presence of the fluorine and methyl groups on the benz(a)anthracene (B33201) skeleton will influence its retention time.

Metabolites of similar compounds, such as 7-methylbenz[a]anthracene (B135024), have been successfully separated and purified using a combination of reversed-phase and normal-phase HPLC. nih.gov This dual approach allows for the effective separation of various metabolic products, including dihydrodiols and phenolic derivatives. nih.gov For instance, in the analysis of 7-methylbenz[a]anthracene metabolites, HPLC has been instrumental in isolating different optically active dihydrodiols. nih.gov

Below is an illustrative data table showcasing the types of metabolites that can be separated using HPLC, based on studies of the closely related compound 7-methylbenz[a]anthracene.

Metabolite Type Example from 7-methylbenz[a]anthracene Metabolism Typical HPLC Method
Dihydrodiolstrans-3,4-dihydrodiolReversed-Phase and/or Normal-Phase
Dihydrodiolstrans-8,9-dihydrodiolReversed-Phase and/or Normal-Phase
Phenolic MetabolitesHydroxymethyl derivativesReversed-Phase
ConjugatesGlutathione conjugatesReversed-Phase

Thin-Layer Chromatography (TLC):

TLC is another valuable technique for the separation of PAHs and their adducts. It is often used in conjunction with other methods, such as the ³²P-postlabeling assay for DNA adducts. nih.gov In the analysis of DNA adducts of 7-methylbenz[a]anthracene, an improved TLC procedure has been used to achieve better resolution of the labeled adducts. nih.gov The mobility of "Benz(a)anthracene, 6-fluoro-7-methyl-" and its metabolites on a TLC plate would be dependent on the choice of the stationary and mobile phases, with the polarity of the compound playing a key role. For the separation of ³²P-labeled DNA adducts of 7-methylbenz[a]anthracene, specific solvent systems have been developed to enhance resolution. nih.gov

Spectroscopic Identification of Compound and Metabolite Structures (e.g., UV-Vis Spectroscopy, Mass Spectrometry, Nuclear Magnetic Resonance)

Once separated, spectroscopic methods are employed to elucidate the precise chemical structures of the parent compound and its metabolites.

UV-Vis Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like PAHs. The UV-Vis absorption spectrum of a benz(a)anthracene derivative is characteristic of its aromatic ring system. The position and intensity of the absorption bands can be subtly influenced by substituents like fluorine and methyl groups. The metabolites of 7-methylbenz[a]anthracene have been identified by comparing their UV-visible absorption properties with those of reference compounds. nih.gov

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For "Benz(a)anthracene, 6-fluoro-7-methyl-", the molecular formula is C₁₉H₁₃F, with a corresponding molecular weight of approximately 260.3 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. frontiersin.org When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it allows for the identification of individual components in a mixture. The fragmentation pattern observed in the mass spectrum can provide valuable structural information about the molecule and its metabolites. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The following table summarizes the key information that can be obtained from each spectroscopic technique for a compound like "Benz(a)anthracene, 6-fluoro-7-methyl-".

Technique Information Obtained Relevance to "Benz(a)anthracene, 6-fluoro-7-methyl-"
UV-Vis Spectroscopy Electronic transitions, conjugationConfirmation of the benz(a)anthracene aromatic system.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternDetermination of the molecular formula and structural features of the parent compound and its metabolites.
NMR Spectroscopy Connectivity of atoms, chemical environment of nucleiUnambiguous structural elucidation of the parent compound and its metabolites.

Radiochemical Tracing in Metabolic and Adduct Studies (e.g., ³²P-Postlabeling Assay)

Radiochemical tracing methods are essential for studying the metabolic fate and DNA binding of compounds like "Benz(a)anthracene, 6-fluoro-7-methyl-". The ³²P-postlabeling assay is an ultrasensitive technique for the detection and quantification of DNA adducts, which are formed when a chemical covalently binds to DNA.

The ³²P-postlabeling assay involves the following key steps:

Enzymatic digestion of DNA that has been exposed to the compound of interest.

Enrichment of the DNA adducts.

Labeling of the adducts with ³²P from [γ-³²P]ATP.

Chromatographic separation of the radiolabeled adducts, typically using TLC or HPLC. nih.gov

Quantification of the adducts by measuring their radioactivity.

This assay is capable of detecting adducts at very low frequencies, making it suitable for studying the genotoxic potential of environmental carcinogens. nih.gov Studies on the bay-region anti-diol epoxides of 7-methylbenz[a]anthracene and its 9- and 10-fluoro derivatives have utilized the ³²P-postlabeling assay to estimate the extent of covalent binding to DNA. nih.gov The results indicated that all three diol epoxides produced similar DNA adduct profiles. nih.gov

The analysis of DNA adducts from 7-methylbenz[a]anthracene in mouse epidermis by ³²P-postlabeling coupled with HPLC and TLC has revealed the presence of both deoxyguanosine and deoxyadenosine (B7792050) adducts. nih.gov

Future Directions in Research on Benz a Anthracene, 6 Fluoro 7 Methyl

Advancements in Computational Modeling for Predictive Mechanistic Insights

Future research will increasingly rely on computational methods to predict the biological activity of Benz[a]anthracene, 6-fluoro-7-methyl- and guide experimental studies. These in silico approaches offer a rapid and cost-effective means to prioritize research efforts and understand the mechanisms of toxicity.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate chemical structure with biological activity. acs.orgnih.gov For PAHs, these models have been used to predict carcinogenicity and mutagenicity based on various molecular descriptors. acs.orgtandfonline.com Future work should focus on developing specific QSAR models for fluorinated PAHs. These models could incorporate quantum chemical parameters to better account for the effects of the electron-withdrawing fluorine atom on the molecule's bay region, a critical site for metabolic activation into carcinogenic diol epoxides. nih.gov By building a robust database of fluorinated PAHs and their experimental toxicities, machine learning algorithms could be trained to predict the carcinogenic risk of compounds like Benz[a]anthracene, 6-fluoro-7-methyl- with greater accuracy. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. nih.gov Developing a PBPK model for Benz[a]anthracene, 6-fluoro-7-methyl- would be a significant step forward. Such a model would simulate the compound's journey through the body, predict the concentration of its metabolites in target tissues, and assess how factors like competitive inhibition from co-exposure to other PAHs might alter its internal dosimetry. nih.govpnnl.govrepec.org This approach would be invaluable for translating in vitro metabolic data into predictions of in vivo toxicity and for assessing human health risks from environmental exposures. nih.gov

Modeling ApproachApplication to Benz[a]anthracene, 6-fluoro-7-methyl-Key Research Goal
QSAR Predict carcinogenicity and mutagenicity based on molecular descriptors.Develop specific models for fluorinated PAHs to understand structure-activity relationships.
Molecular Docking Simulate the binding of the compound and its metabolites to metabolic enzymes (e.g., CYPs) and DNA.Identify key interactions that determine metabolic fate and DNA adduct formation.
PBPK Modeling Simulate the ADME of the compound in a whole-organism context.Predict tissue-specific concentrations of metabolites and assess health risks under different exposure scenarios. nih.gov

Novel Synthetic Approaches for Complex Analogs and Metabolite Markers

Progress in understanding the toxicology of Benz[a]anthracene, 6-fluoro-7-methyl- is contingent on the availability of pure analytical standards of the parent compound, its potential metabolites, and structurally related analogs.

Advanced Synthesis of Fluorinated PAHs: Recent innovations in synthetic organic chemistry offer powerful tools for the precise construction of complex PAHs. nih.gov Methods such as Friedel-Crafts cyclization of fluoroalkenes and transition-metal-catalyzed cross-coupling reactions can be adapted for the efficient and regioselective synthesis of Benz[a]anthracene, 6-fluoro-7-methyl-. oup.com Future research should explore these modern synthetic routes to not only produce the target compound in high yield and purity but also to generate a library of analogs with fluorine and methyl groups at different positions. This library would be essential for systematic QSAR studies.

Synthesis of Metabolite Standards: To accurately identify and quantify the breakdown products of Benz[a]anthracene, 6-fluoro-7-methyl- in biological systems, authentic standards of its predicted metabolites are required. researchgate.netisotope.com Based on known PAH metabolism pathways, these would include various phenols, dihydrodiols, and the ultimate carcinogenic diol epoxides. Synthetic strategies, often involving multi-step sequences starting from simpler aromatic precursors, will need to be developed to prepare these compounds. researchgate.net The availability of isotopically labeled standards (e.g., using ¹³C or ²H) would be particularly valuable for quantitative mass spectrometry-based studies.

Refined Methodologies for In Vitro Metabolic and Adductomics Studies

Understanding how Benz[a]anthracene, 6-fluoro-7-methyl- is metabolized and how it damages DNA is central to assessing its carcinogenic potential. Future research must leverage state-of-the-art analytical techniques to move beyond traditional methods.

High-Throughput In Vitro Metabolism: Modern in vitro systems, such as human liver microsomes or cultured human cells (e.g., hepatocytes), provide a biologically relevant environment to study metabolism. nih.govnc3rs.org.uk These systems can be used to investigate the metabolic profile of Benz[a]anthracene, 6-fluoro-7-methyl-, identify the specific cytochrome P450 enzymes responsible for its activation and detoxification, and study the kinetics of these reactions. nih.govmdpi.com Comparing its metabolic profile to that of the non-fluorinated 7-methylbenz[a]anthracene (B135024) can provide direct insight into the influence of the fluorine substituent. Furthermore, these platforms allow for the study of competitive metabolism in the context of complex PAH mixtures, reflecting real-world exposure scenarios. pnnl.govrepec.org

DNA Adductomics: The formation of covalent bonds between PAH metabolites and DNA, known as DNA adducts, is a critical initiating event in chemical carcinogenesis. nih.gov While the ³²P-postlabeling assay has been a sensitive method for detecting bulky DNA adducts, it often lacks structural specificity. nih.govnih.govspringernature.com The future of this research lies in DNA adductomics, which utilizes high-resolution mass spectrometry (HRMS) to detect and identify a wide range of DNA modifications simultaneously. researchgate.netnih.govacs.org Applying LC-MS/MS techniques to DNA from cells or tissues exposed to Benz[a]anthracene, 6-fluoro-7-methyl- will enable the precise identification of the specific adducts formed (e.g., binding to guanine (B1146940) or adenine) and provide a more comprehensive picture of the compound's genotoxic potential. nih.govacs.org

TechniqueTraditional MethodRefined MethodologyAdvantage of Refined Method
Metabolite Identification HPLC with UV/Fluorescence detectionLC-High Resolution Mass Spectrometry (LC-HRMS)Provides exact mass and fragmentation data for unambiguous identification of novel metabolites.
DNA Adduct Detection ³²P-Postlabeling Assay springernature.comsemanticscholar.orgLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.netOffers structural characterization of specific adducts, higher specificity, and simultaneous quantification of multiple adducts. nih.govresearchgate.net

Exploration of Specific Enzyme-Substrate Interactions and Structural Biology

A fundamental understanding of the carcinogenic mechanism of Benz[a]anthracene, 6-fluoro-7-methyl- requires studying its interactions with key biological macromolecules at the atomic level.

Enzyme-Substrate Complexes: The metabolic activation of most PAHs is initiated by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. nih.gov These enzymes convert the parent PAH into reactive epoxides. The precise way a substrate docks into the enzyme's active site determines which part of the molecule is oxidized. Future research should aim to solve the three-dimensional structure of CYP1A1 or CYP1B1 in a complex with Benz[a]anthracene, 6-fluoro-7-methyl- using X-ray crystallography. nih.govnih.gov Such a structure would reveal the specific amino acid residues that interact with the substrate and explain how the fluorine and methyl groups orient the molecule for metabolism, providing a powerful rationale for its observed metabolic profile and toxicity. researchgate.netcore.ac.uk

Structural Analysis of DNA Adducts: Once a reactive metabolite is formed, its interaction with DNA is the next critical step. The precise structure of a PAH-DNA adduct can influence its recognition by DNA repair enzymes and its ability to cause mutations during DNA replication. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be used to determine the high-resolution structure of oligonucleotides modified with metabolites of Benz[a]anthracene, 6-fluoro-7-methyl-. researchgate.net This information is crucial for understanding why certain adducts are more mutagenic than others and for building comprehensive models of its mechanism of carcinogenicity.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 6-fluoro-7-methyl-benz(a)anthracene in laboratory settings?

  • Methodological Answer :

  • Storage : Store in tightly sealed containers in cool, well-ventilated areas, away from oxidizers (e.g., peroxides, chlorates) and strong acids/bases .
  • PPE : Use gloves made of Polyvinyl Alcohol or Viton®, protective clothing (e.g., DuPont Tyvek®), and eye protection. Conduct work in Class I Type B biological safety hoods to minimize aerosol formation .
  • Exposure Control : Implement local exhaust ventilation and monitor airborne concentrations (OSHA limit: 0.2 mg/m³). Use HEPA filters for dust cleanup to avoid inhalation risks .

Q. Which analytical techniques are recommended for detecting and quantifying 6-fluoro-7-methyl-benz(a)anthracene in environmental samples?

  • Methodological Answer :

  • Chromatography : Use gas chromatography (GC) with DB-5 or SE-52 columns for separation, coupled with mass spectrometry (GC-MS) for quantification. Retention indices (e.g., Kovats) aid in identification .
  • Fluorescence Detection : Leverage its extended conjugated system for fluorescence-based assays, optimizing excitation/emission wavelengths (e.g., ~370 nm excitation) .
  • Sample Preparation : Employ solid-phase extraction (SPE) with C18 cartridges to isolate PAHs from complex matrices like soil or air particulate matter .

Q. How should researchers design experiments to assess acute toxicity of this compound?

  • Methodological Answer :

  • In Vitro Models : Use hepatic (e.g., HepG2) and renal cell lines to evaluate cytotoxicity via MTT assays. Include metabolic activation systems (e.g., S9 liver fractions) to simulate bioactivation .
  • Dosage Range : Establish dose-response curves using sub-micromolar to millimolar concentrations, accounting for its high lipid solubility and potential membrane permeation .
  • Controls : Include positive controls (e.g., benzo[a]pyrene) and solvent controls (e.g., DMSO) to validate assay specificity .

Advanced Research Questions

Q. How can conflicting data on the carcinogenic potential of benz(a)anthracene derivatives be reconciled?

  • Methodological Answer :

  • Mechanistic Studies : Investigate metabolic pathways using cytochrome P450 isoforms (e.g., CYP1A1) to identify reactive intermediates (e.g., diol epoxides) that form DNA adducts. Compare adduct profiles across species .
  • Dose-Response Modeling : Apply linear no-threshold (LNT) models for risk assessment, given IARC’s classification as Group 2B (possibly carcinogenic). Use in vivo models (e.g., mouse skin tumorigenesis assays) to validate thresholds .
  • Epigenetic Analysis : Assess histone modification or DNA methylation changes in exposed cell lines to identify non-genotoxic mechanisms .

Q. What experimental strategies are effective for studying environmental persistence and degradation of 6-fluoro-7-methyl-benz(a)anthracene?

  • Methodological Answer :

  • Microcosm Studies : Incubate the compound in soil/water systems under varying redox conditions. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., hydroxylated derivatives) .
  • Photolysis Experiments : Exclude samples to UV light (254–365 nm) and analyze photoproducts using high-resolution mass spectrometry (HRMS). Compare degradation rates to unsubstituted PAHs .
  • Biotic Degradation : Screen microbial consortia from contaminated sites for fluorinated-PAH degradation activity. Use ¹⁴C-labeled compounds to track mineralization .

Q. How can researchers mitigate batch-to-batch variability in synthetic yields of 6-fluoro-7-methyl-benz(a)anthracene?

  • Methodological Answer :

  • Reaction Optimization : Use Schlenk-line techniques to control moisture/oxygen. Monitor fluorination steps (e.g., Balz-Schiemann reaction) via ¹⁹F NMR to ensure complete substitution .
  • Purification : Employ silica gel chromatography with hexane/ethyl acetate gradients, followed by recrystallization in ethanol to isolate high-purity crystals (>98%) .
  • Quality Control : Characterize batches using melting point analysis (target: ~160°C) and HPLC-UV to detect trace impurities .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo genotoxicity data be addressed?

  • Methodological Answer :

  • Metabolic Profiling : Compare metabolic activation in vitro (e.g., liver microsomes) versus in vivo (e.g., rodent models) using LC-HRMS to identify disparities in reactive intermediate formation .
  • DNA Repair Assays : Quantify unscheduled DNA synthesis (UDS) in primary hepatocytes to assess repair efficiency, which may explain reduced in vivo mutagenicity despite positive in vitro results .
  • Cross-Species Analysis : Evaluate interspecies differences in CYP enzyme expression (e.g., human vs. rodent CYP1A1) using qPCR and Western blotting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.